Henry's Law Constant Differentiates PCDE-91 from Isomeric Pentachlorodiphenyl Ethers
The Henry's law solubility constant (Hscp at 298.15 K) of PCDE-91 (3.9 × 10⁻² mol m⁻³ Pa⁻¹) is distinct from those of five other pentachlorodiphenyl ether congeners measured in the same study. The value places PCDE-91 in an intermediate volatility band, with a 2.6-fold higher Hscp than PCDE-90 and a 1.7-fold lower Hscp than PCDE-89 [1].
| Evidence Dimension | Henry's law solubility constant (Hscp) at 298.15 K |
|---|---|
| Target Compound Data | 3.9 × 10⁻² mol m⁻³ Pa⁻¹ (PCDE-91) |
| Comparator Or Baseline | PCDE-89: 6.5 × 10⁻²; PCDE-90: 1.5 × 10⁻²; PCDE-97: 3.3 × 10⁻²; PCDE-99: 1.8 × 10⁻²; PCDE-100: 2.1 × 10⁻² mol m⁻³ Pa⁻¹ |
| Quantified Difference | PCDE-91 is 2.6× higher than PCDE-90, 2.2× higher than PCDE-99, 1.9× higher than PCDE-100, 1.2× higher than PCDE-97, and 0.60× of PCDE-89 |
| Conditions | Data derived from vapor pressure / aqueous solubility method (Type V); original values from Kurz & Ballschmiter (1999), compiled in Sander (2023) |
Why This Matters
A 2.6-fold variation in Henry's law constant among pentachloro isomers translates to substantially different volatilisation half-lives and air–water partitioning, making congener-specific data essential for accurate environmental fate modelling and analytical method validation.
- [1] Kurz, J. & Ballschmiter, K. Chemosphere 38, 573–586 (1999). Data compiled in Sander, R. Atmos. Chem. Phys. 23, 10901–12440 (2023). Individual congener pages: PCDE-89 (CAS 85918-35-0), PCDE-90 (157683-73-3), PCDE-91 (116995-20-1), PCDE-97 (160282-08-6), PCDE-99 (60123-64-0), PCDE-100 (104294-16-8). View Source
